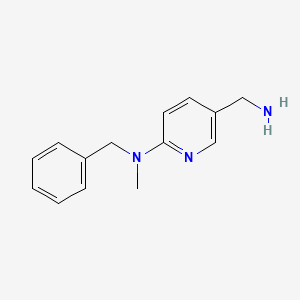

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine

Vue d'ensemble

Description

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine: is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position, a benzyl group, and a methyl group on the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-aminomethylpyridine with benzyl chloride in the presence of a base such as sodium hydride, followed by methylation using methyl iodide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Conversion to piperidine derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl and methyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

5-(aminomethyl)-1,2-oxazol-3(2H)-one: Known for its psychoactive properties and interaction with GABA receptors.

N-benzyl-N-methylpyridin-2-amine: Lacks the aminomethyl group, resulting in different reactivity and applications.

Uniqueness: The presence of both the aminomethyl and benzyl groups in 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine provides a unique combination of reactivity and binding properties, making it a versatile compound for various applications in research and industry.

Activité Biologique

5-(Aminomethyl)-N-benzyl-N-methylpyridin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyridine ring, which is known for its ability to interact with various biological targets, enhancing the compound's potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. The aminomethyl group allows for the formation of hydrogen bonds with active sites on target proteins, while the benzyl and methyl groups contribute to hydrophobic interactions that stabilize binding. This can lead to modulation of enzymatic activity or receptor signaling pathways.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those with N-benzyl substitutions. For example, certain N'-benzyl 2-amino acetamides exhibited pronounced activities in animal models for seizure disorders, with effective dosages (ED50) comparable to established anticonvulsants like phenobarbital .

Table 1: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| This compound | TBD | |

| Phenobarbital | 22 | |

| (R)-N'-benzyl 2-amino-3-methoxypropionamide | 8.9 |

The structure-activity relationship (SAR) studies indicate that modifications at the N-benzyl position significantly affect anticonvulsant efficacy, suggesting that similar strategies could enhance the activity of this compound.

Neurotransmitter Receptor Interactions

This compound may also interact with serotonin receptors, particularly the 5-HT2A receptor. Compounds with similar structures have shown high affinity for these receptors, which are implicated in mood regulation and various psychiatric conditions .

Table 2: Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (nM) | Reference |

|---|---|---|---|

| This compound | 5-HT2A | TBD | |

| N-(2-hydroxybenzyl) substituted compounds | 5-HT2A | 0.29 |

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study demonstrated that derivatives of N-benzyl 2-amino acetamides showed significant anticonvulsant activity in maximal electroshock seizure models, indicating a promising avenue for further research into related compounds like this compound .

- Neuropharmacological Effects : Research on structurally similar compounds has revealed their potential as dual inhibitors for cholinesterases and other neuroreceptors, suggesting that modifications in the structure can lead to enhanced therapeutic profiles against neurodegenerative diseases .

- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting that the compound may also be explored for its potential in treating infections .

Propriétés

IUPAC Name |

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17(11-12-5-3-2-4-6-12)14-8-7-13(9-15)10-16-14/h2-8,10H,9,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNGWGSOPBGRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223080 | |

| Record name | 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016726-49-0 | |

| Record name | 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016726-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.